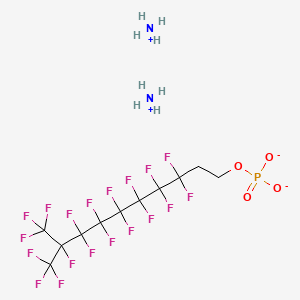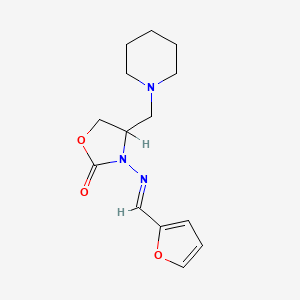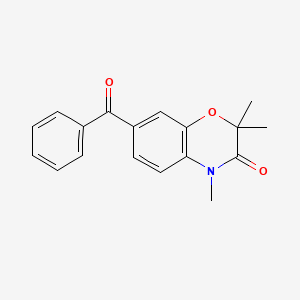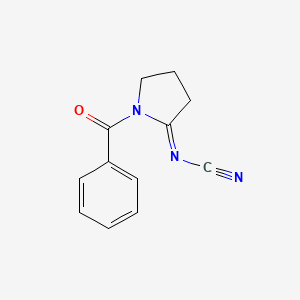
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride is a complex organic compound with a molecular formula of C23H23Cl3N6O2S. This compound is known for its unique structure, which includes a pyridinium chloride moiety, a sulphonyl group, and an azo linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride involves multiple steps. The process typically begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulphonyl group is then introduced through sulphonation, and the final step involves the formation of the pyridinium chloride moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, helps in optimizing the reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, sulphonamides, and substituted pyridinium compounds.
科学的研究の応用
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, leading to inhibition or activation of certain biochemical pathways. The azo linkage and sulphonyl group play a crucial role in its activity, allowing it to interact with different biological molecules.
類似化合物との比較
Similar Compounds
- 1-(2-(((3,5-Dichloro-4-((4-aminophenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
- 1-(2-(((3,5-Dichloro-4-((4-(dimethylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
Uniqueness
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride is unique due to the presence of the 2-cyanoethyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
33869-97-5 |
|---|---|
分子式 |
C23H23Cl3N6O2S |
分子量 |
553.9 g/mol |
IUPAC名 |
3,5-dichloro-4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)benzenesulfonamide;chloride |
InChI |
InChI=1S/C23H23Cl2N6O2S.ClH/c1-30(12-5-10-26)19-8-6-18(7-9-19)28-29-23-21(24)16-20(17-22(23)25)34(32,33)27-11-15-31-13-3-2-4-14-31;/h2-4,6-9,13-14,16-17,27H,5,11-12,15H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZTDOWSYGFNKZEF-UHFFFAOYSA-M |
正規SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)S(=O)(=O)NCC[N+]3=CC=CC=C3)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)





